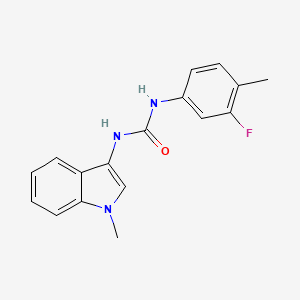
1-(3-fluoro-4-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluoro-4-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has shown promising results in various scientific studies.
Aplicaciones Científicas De Investigación
Serotonergic System Modulation
1-(3-fluoro-4-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea has been explored in the context of modulating the serotonergic system, particularly as a potential antidepressant. Research has focused on its role as a 5-HT reuptake inhibitor and 5-HT(1B/1D) antagonist. This dual mechanism suggests an enhancement in serotonergic neurotransmission, which could be beneficial in treating depression (Matzen et al., 2000).
Fluorophosphoranes Synthesis
In the realm of phosphorus–fluorine chemistry, the synthesis and properties of fluorophosphoranes, specifically fluoro-1,2,4-phosphadiazetidin-3-ones, have been investigated. These compounds, including variants of 1-(3-fluoro-4-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea, show potential in developing new materials with unique chemical properties (Dunmur & Schmutzler, 1971).
Hydrogel Formation
The compound has been examined for its role in hydrogel formation, particularly in how its morphology and rheology can be influenced by different anions. This research is pivotal in material science, especially for applications requiring specific physical properties of hydrogels (Lloyd & Steed, 2011).
Fluorescent Dye Development
Research has also been conducted on creating fluorescent dyes using derivatives of this compound. These dyes, including Boranil fluorophore derivatives, have shown potential in labeling experiments, such as with Bovine Serum Albumin, demonstrating strong luminescence and potential applications in biological imaging (Frath et al., 2012).
Epoxide Hydrolase Inhibition
There has been synthesis and study of N-(4-oxoadamantan-1-yl)-N′-[fluoro(chloro)phenyl]ureas, derivatives of the main compound, for their potential as human soluble epoxide hydrolase inhibitors. This area of research is significant in pharmacology, particularly in developing treatments for diseases influenced by epoxide hydrolases (Danilov et al., 2020).
Hydrogen Bonding and Proton Transfer
The compound's interaction with oxoanions through hydrogen bonding, leading to complex formation and proton transfer, has been a subject of study. This research is fundamental in understanding the chemical nature of urea-fluoride interactions and their implications in various chemical processes (Boiocchi et al., 2004).
CNS Modulation
In neuroscience, the compound has been evaluated for its anxiolytic and muscle-relaxant properties, demonstrating the potential to influence central nervous system activities without inducing other CNS activities like sedation (Rasmussen et al., 1978).
Propiedades
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-11-7-8-12(9-14(11)18)19-17(22)20-15-10-21(2)16-6-4-3-5-13(15)16/h3-10H,1-2H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKLALQVOIEEGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluoro-4-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

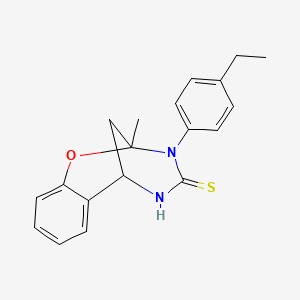
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2355747.png)


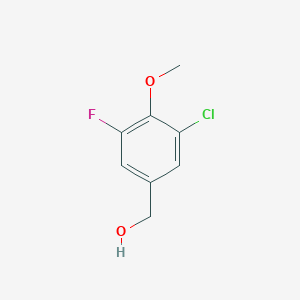
![(4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2355753.png)
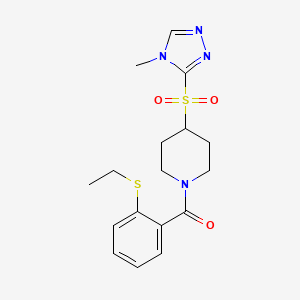
![4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine](/img/structure/B2355758.png)

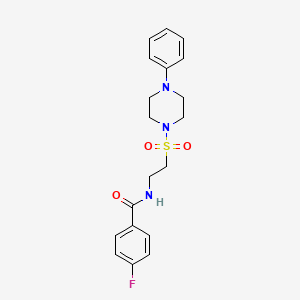
![N-(3-(1H-imidazol-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2355764.png)
![2-amino-3-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2355765.png)
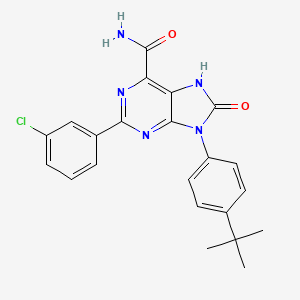
![Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate](/img/structure/B2355767.png)